氰化钾-15N

描述

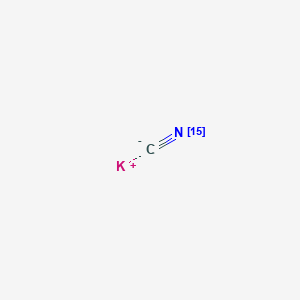

Potassium cyanide-15N is a variant of potassium cyanide where the nitrogen atom is the heavier isotope 15N, rather than the more common 14N. This isotopic labeling is useful in scientific studies, particularly in tracing chemical reactions and understanding the fate of contaminants in environmental systems .

Synthesis Analysis

The synthesis of potassium cyanide-15N can be achieved through the reaction of 15N-labeled potassium cyanide (KC15N) with a ferrous iron salt to produce potassium ferrocyanide with the 15N label . Additionally, potassium ions c

科学研究应用

环境和分析化学

对氰化物的研究,包括氰化钾,通常侧重于它们的环境影响、分析检测和治理策略。作为一种标记同位素,氰化钾-15N可以用于示踪研究,以了解氰化物在环境中的命运、其降解过程以及治理技术的效率。关于氰离子的一般毒性和环境命运的研究突显了了解氰化物在水生环境中的行为以及进一步研究其解毒的必要性(Boening & Chew, 1999)。

金矿开采和冶金

氰化钾广泛应用于金矿开采行业的金提取中。对从矿尾矿中解毒和回收氰化物的研究对于减少环境影响和回收有价值的金属至关重要。氰化钾-15N的同位素标记可以促进对金浸出过程中氰化物使用动态的研究,有助于优化回收方法并减少氰化物的环境足迹(Anning et al., 2019)。

生物学研究

在生物学研究中,氰化物的特定作用和毒性,包括氰化钾,备受关注。对氰化物中毒机制及其对细胞呼吸的影响的研究可以从使用氰化钾-15N等同位素标记化合物来追踪生物系统中氰化物的代谢途径和相互作用中受益(Way, 1984)。

先进材料研究

同位素标记化合物,如氰化钾-15N,也可能在合成和研究新材料方面发挥作用。例如,在钾离子电池的开发中,了解电解质与电极材料的相互作用至关重要。同位素标记可以提供有关这些材料内离子传输和储存机制的详细见解,潜在地导致更高效的能量存储技术的发展(Zhang, Liu, & Guo, 2019)。

作用机制

Target of Action

The primary target of Potassium Cyanide-15N, like other cyanide compounds, is the cytochrome c oxidase enzyme in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain of aerobic cellular respiration .

Mode of Action

Potassium Cyanide-15N acts as an irreversible enzyme inhibitor . The cyanide ion, CN-, binds to the iron atom in cytochrome c oxidase, preventing the enzyme from transporting electrons to oxygen . This disruption halts the electron transport chain, leading to a cessation of aerobic cellular respiration .

Biochemical Pathways

The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen to produce ATP, the energy currency of the cell .

Pharmacokinetics

Cyanide compounds are generally known to be highly soluble in water and can be rapidly absorbed by the body through ingestion, inhalation, or skin contact . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, toxicity, and overall effects on the body.

Result of Action

The primary result of Potassium Cyanide-15N action is cellular energy depletion leading to cell death . This can cause symptoms ranging from headaches and dizziness to seizures, loss of consciousness, and even death in severe cases . The specific effects would depend on the concentration of the compound and the duration of exposure.

Action Environment

The action, efficacy, and stability of Potassium Cyanide-15N can be influenced by various environmental factors. For instance, its solubility in water means that it can be easily distributed in aqueous environments . Additionally, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical substances .

安全和危害

Potassium cyanide-15N is highly toxic. Exposure can be rapidly fatal . It can cause death if absorbed, inhaled, or ingested . Non-fatal exposures can cause impaired mental function that can be permanent, as well as other immediate symptoms such as labored breathing if inhaled, and sore throat and stomach ache if ingested .

属性

IUPAC Name |

potassium;(15N)azanylidynemethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-CGOMOMTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453693 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.109 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium cyanide-15N | |

CAS RN |

5297-01-8 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5297-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

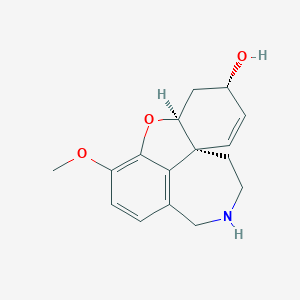

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

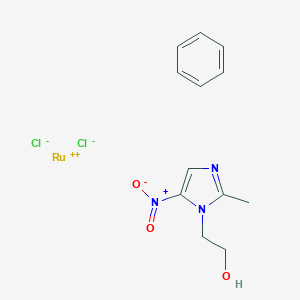

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

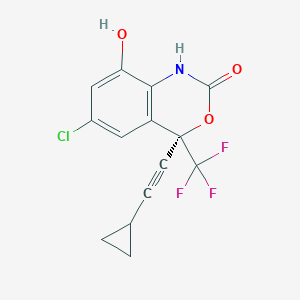

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)

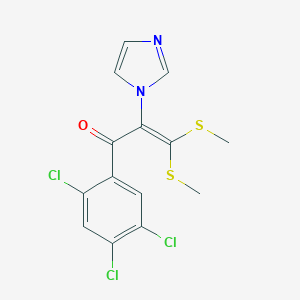

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)